JNJ-38877605: A Deep Dive into its Mechanism of Action on c-Met
JNJ-38877605: A Deep Dive into its Mechanism of Action on c-Met
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of JNJ-38877605, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. JNJ-38877605 has been a subject of significant preclinical investigation due to its targeted activity against cancers with dysregulated c-Met signaling. This document consolidates key findings on its biochemical and cellular effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: ATP-Competitive Inhibition of c-Met
JNJ-38877605 functions as a small-molecule, ATP-competitive inhibitor of the c-Met kinase.[1][2][3][4][5] This means it directly competes with adenosine triphosphate (ATP) for binding to the catalytic site of the c-Met receptor. By occupying the ATP-binding pocket, JNJ-38877605 prevents the autophosphorylation of the receptor, which is a critical step in its activation.[6] This inhibition is highly potent, with a reported IC50 value of 4 nM for c-Met kinase activity.[1][2][3][5][7][8]
A key characteristic of JNJ-38877605 is its remarkable selectivity. It exhibits over 600-fold greater selectivity for c-Met compared to a panel of more than 200 other tyrosine and serine-threonine kinases.[1][2][3][7] Some studies have reported even higher selectivity, with over 833-fold selectivity against the next most potently inhibited kinase, Fms.[5][6] This high degree of selectivity is attributed to a unique binding mode within the c-Met kinase domain and contributes to a more targeted therapeutic effect with potentially fewer off-target toxicities.[9] The binding of JNJ-38877605 to the c-Met kinase is characterized by high affinity and slow reversibility.[5][6]
The inhibition of c-Met by JNJ-38877605 has been demonstrated in both scenarios of hepatocyte growth factor (HGF)-stimulated and constitutively activated c-Met phosphorylation in various cancer cell lines.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for JNJ-38877605, providing a clear comparison of its potency and activity across different experimental setups.
Table 1: In Vitro Inhibitory Activity of JNJ-38877605
| Parameter | Value | Target/System | Reference |
| IC50 | 4 nM | c-Met Kinase | [1][2][3][5][7][8] |
| IC50 | 4.7 nM | c-Met Kinase | [5][6] |
| Selectivity | >600-fold | vs. >200 other kinases | [1][2][3][7] |
| Selectivity | >833-fold | vs. 246 other kinases (next most potent: Fms) | [5][6] |
Table 2: Cellular Activity of JNJ-38877605 in Cancer Cell Lines
| Cell Line | Assay | Incubation Time | IC50 | Reference |
| EBC1 (Human Lung Cancer) | Proliferation Assay | 72 h | 9.5 nM | [7] |
| MKN45 (Human Gastric Cancer) | Proliferation Assay | 72 h | 10.9 nM | [7] |
| SNU5 (Human Gastric Cancer) | Proliferation Assay | 72 h | 15.8 nM | [7] |
Table 3: In Vivo Activity of JNJ-38877605 in Xenograft Models
| Animal Model | Tumor Type | Dosage | Effect | Reference |
| Mice with GTL16 xenografts | Gastric Cancer | 40 mg/kg/day (p.o.) for 72 hours | Significant decrease in plasma IL-8 and GROα; >50% reduction in uPAR | [1][3][8] |
| Mice with GTL16 xenografts | Gastric Cancer | 40 mg/kg/day (p.o.) for 3 days | Decreased plasma concentrations of IL-8, GROα, and uPAR | [8] |
| Mice with U251 xenografts | Glioblastoma | 50 mg/kg (p.o.) once daily for 13 days | Counteracted radiation-induced invasiveness and promoted apoptosis | [8] |
Signaling Pathways and Mechanism of Inhibition
The c-Met signaling pathway is a complex network that, upon activation by its ligand HGF, triggers a cascade of intracellular events promoting cell proliferation, survival, motility, and invasion.[10][11] JNJ-38877605, by inhibiting the initial step of c-Met autophosphorylation, effectively blocks these downstream signaling cascades.
c-Met Signaling Pathway
Caption: The c-Met signaling pathway initiated by HGF binding.
Inhibition of c-Met Signaling by JNJ-38877605
Caption: JNJ-38877605 competitively inhibits ATP binding to the c-Met kinase domain.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for key experiments used to characterize the mechanism of action of JNJ-38877605.
c-Met Kinase Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of JNJ-38877605 on the enzymatic activity of the c-Met kinase.
Objective: To quantify the concentration of JNJ-38877605 required to inhibit 50% of the c-Met kinase activity (IC50).
General Protocol:
-
Reagents: Recombinant human c-Met kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, JNJ-38877605, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of JNJ-38877605. b. In a 96-well plate, add the c-Met kinase, the substrate, and the kinase assay buffer. c. Add the diluted JNJ-38877605 or vehicle control to the respective wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes). f. Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced. g. The luminescence or fluorescence is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the JNJ-38877605 concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a typical c-Met kinase inhibition assay.
Cell Proliferation Assay
These assays determine the effect of JNJ-38877605 on the growth and viability of cancer cells that are dependent on c-Met signaling.
Objective: To determine the concentration of JNJ-38877605 that inhibits cell proliferation by 50% (IC50).
General Protocol (using MTT assay as an example):
-
Cell Seeding: Plate cancer cells (e.g., EBC1, MKN45) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of JNJ-38877605 or vehicle control and incubate for a specified period (e.g., 72 hours).[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 is calculated by plotting the percentage of cell viability against the logarithm of the JNJ-38877605 concentration.
Caption: Workflow for a cell proliferation assay using MTT.
Western Blot Analysis of c-Met Phosphorylation
This technique is used to directly visualize the inhibitory effect of JNJ-38877605 on the phosphorylation of c-Met and its downstream signaling proteins.
Objective: To assess the levels of phosphorylated c-Met (p-c-Met) and downstream effectors (e.g., p-AKT, p-ERK) in cells treated with JNJ-38877605.
General Protocol:
-
Cell Treatment: Culture cells to a suitable confluency and then treat with JNJ-38877605 at various concentrations and for different time points. A positive control with HGF stimulation and a negative control with vehicle can be included.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-c-Met, anti-c-Met, anti-p-AKT, anti-AKT). c. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of inhibition.
Caption: General workflow for Western blot analysis.
Important Considerations: Clinical Development and Toxicity
While JNJ-38877605 demonstrated potent and selective preclinical activity, its clinical development was terminated in a Phase 1 trial due to observed renal toxicity in patients.[6][7][12] This toxicity was not predicted by preclinical studies in rats and dogs.[6][12] Further investigation revealed that the renal toxicity was caused by the formation of species-specific insoluble metabolites (M1/3 and M5/6) generated by aldehyde oxidase activity.[6][12] Humans and rabbits were found to have significantly higher systemic exposure to these insoluble metabolites compared to other species.[6][12] This underscores the critical importance of understanding species-specific drug metabolism in preclinical development.
Conclusion
JNJ-38877605 is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Its mechanism of action involves the direct blockade of c-Met autophosphorylation, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation, survival, and invasion. While its preclinical profile was promising, unforeseen species-specific metabolic toxicity leading to renal complications in humans halted its clinical progression. Nevertheless, the study of JNJ-38877605 has provided valuable insights into the therapeutic targeting of c-Met and highlights the challenges of drug metabolism in translational research. The data and methodologies presented in this guide serve as a comprehensive resource for researchers in the field of oncology drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. JNJ-38877605 | CAS:943540-75-8 | C-Met inhibitor,ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. apexbt.com [apexbt.com]
- 6. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cellosaurus cell line GTL-16 (CVCL_7668) [cellosaurus.org]
- 10. researchgate.net [researchgate.net]
- 11. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
